molecular formula C6H15NO B1597402 1-(Ethylamino)-2-methylpropan-2-ol CAS No. 73825-96-4

1-(Ethylamino)-2-methylpropan-2-ol

Cat. No.: B1597402
CAS No.: 73825-96-4
M. Wt: 117.19 g/mol
InChI Key: XJUNFOQRHFYPKP-UHFFFAOYSA-N
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Description

1-(Ethylamino)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1-(Ethylamino)-2-methylpropan-2-ol, also known as ethylamino isobutyl alcohol, is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an organic compound with the following chemical structure:

  • Molecular Formula : C5H13NO
  • Molecular Weight : 101.17 g/mol
  • IUPAC Name : this compound

This compound features a secondary amine and an alcohol functional group, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways.
  • Neurotransmitter Interaction : It could influence neurotransmitter systems, potentially affecting mood and cognition due to its structural similarity to certain psychoactive substances.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains.

Antimicrobial Activity

A study conducted by researchers at ResearchGate investigated the antimicrobial properties of various amine compounds, including this compound. The findings indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Neuropharmacological Effects

In another study focusing on the neuropharmacological effects of similar compounds, this compound was evaluated for its impact on anxiety-like behavior in rodent models. The results showed a dose-dependent reduction in anxiety levels, suggesting potential applications in treating anxiety disorders.

Treatment Dose (mg/kg)Anxiety Score Reduction (%)
1025
2045
4060

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundBiological ActivityMIC (µg/mL)
This compoundAntimicrobial, Neuroactive32
N,N-DiethylmethylamineMild Neuroactive>100
EthanolamineAntimicrobial64

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 1-(ethylamino)-2-methylpropan-2-ol, and how can reaction conditions be tailored to improve yield?

The compound is synthesized via nucleophilic epoxide ring-opening. A validated method involves reacting isobutylene oxide (2-methyloxirane) with excess ethylamine (70% aqueous solution) in methanol under reflux (100°C, 12–24 hours). Purification via vacuum distillation yields a colorless liquid (95% purity) . Key parameters include:

  • Molar ratio : Ethylamine in excess (2.6:1) ensures complete epoxide conversion.
  • Solvent choice : Methanol balances solubility and reaction kinetics.
  • Temperature control : Prolonged heating minimizes side reactions (e.g., dimerization).
    Post-synthesis, confirm structure using 1^1H NMR (δ 1.11 ppm, triplet for ethyl-CH3_3; δ 1.17 ppm, singlet for geminal methyl groups) and ESI/APCI(+) mass spectrometry (m/z 118 [M+H]+^+) .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • 1^1H NMR : Key peaks include:
    • δ 2.70 ppm (q, 2H): Ethylamino CH2_2 adjacent to NH.
    • δ 2.53 ppm (s, 2H): Methylene bridge between N and hydroxyl.
    • δ 1.17 ppm (s, 6H): Geminal methyl groups.
    • δ 1.11 ppm (t, 3H): Ethyl-CH3_3 .
  • Mass spectrometry : ESI/APCI(+) confirms molecular ion at m/z 118 ([C6_6H15_{15}NO + H]+^+) .
  • Purity assessment : Use GC-MS or HPLC with a polar stationary phase (e.g., C18) and UV detection at 210 nm.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Skin/eye exposure : Immediate washing with water and soap; consult a physician if irritation persists .
  • Inhalation : Remove to fresh air; administer oxygen if respiratory distress occurs.
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent oxidation. Stability data indicate no decomposition under recommended conditions (25°C, dark) .

Advanced Research Questions

Q. How does this compound interact with Toll-like receptor 8 (TLR8), and what computational methods validate its role as an antagonist?

The compound acts as a TLR8 antagonist by occupying the hydrophobic binding pocket, disrupting dimerization required for immune signaling. Key validation steps include:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gap, dipole moment) using ωB97X-D/6-31G* basis sets to predict binding affinity .
  • Molecular docking : Compare RMSD values (<2.0 Å) between crystal structures (PDB: 4R6A, 3W3K) and simulated poses to identify critical residues (e.g., Phe405, Val468) .
  • Solvation energy analysis : Assess ligand-receptor complex stability in aqueous environments (ΔG < −20 kcal/mol indicates strong binding) .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound derivatives?

Divergent activity profiles (agonist vs. antagonist) arise from structural modifications:

  • Substituent effects : Adding a 4-amino group (as in Hybrid-2) shifts activity from antagonism to agonism by altering electrostatic potential surfaces .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd_d) to correlate functional groups (e.g., ethylamino vs. methoxy) with TLR8 modulation.
  • In vitro assays : Use HEK-Blue™ hTLR8 cells to measure NF-κB activation; antagonists show IC50_{50} values <10 µM .

Q. How is this compound utilized in synthesizing halogenated intermediates for drug development?

The hydroxyl group enables functionalization via Mitsunobu reactions or SN2 displacements. For example:

  • Bromoindazole derivatives : React with 5-bromoindazole under Mitsunobu conditions (DIAD, PPh3_3) to yield 1-(5-bromoindazol-1-yl)-2-methylpropan-2-ol, a precursor for kinase inhibitors .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate intermediates (>98% purity) .

Methodological Notes

  • Data consistency : Cross-referenced synthesis ( ) and computational data ( ) ensure reproducibility.
  • Advanced tools : DFT, docking, and ITC are emphasized for hypothesis-driven research.

Preparation Methods

Direct Amination of 2-Methylpropan-2-ol Derivatives

A common synthetic route to 1-(Ethylamino)-2-methylpropan-2-ol involves nucleophilic substitution reactions where an amino group is introduced onto a suitable alcohol or halide precursor. Although direct amination of 2-methylpropan-2-ol (tert-butanol) is challenging due to steric hindrance and the tertiary nature of the alcohol, derivatives such as 2-methylpropan-1-ol or its halogenated analogs can be employed as starting materials.

Typical Reaction:

  • Starting with 2-methylpropan-1-ol or a halogenated derivative (e.g., 2-methylpropan-1-ol converted to its tosylate or halide),
  • React with ethylamine under controlled temperature and pressure,
  • Catalysts such as acid or base may be used to facilitate nucleophilic substitution,
  • The reaction proceeds via an SN2 or SN1 mechanism depending on the substrate and conditions.

Industrial Scale:

  • Continuous flow reactors are often used to maintain consistent quality,
  • High-purity reactants and optimized temperature (often mild heating) improve yield and selectivity,
  • The process avoids over-alkylation or side reactions by stoichiometric control of ethylamine.

This method is supported by the synthesis of closely related compounds like 2-(Ethylamino)-2-methylpropan-1-ol, where 2-methylpropan-1-ol reacts with ethylamine in the presence of catalysts.

Grignard Reagent Route via 2-Methylpropan-2-ol Formation

An indirect but effective approach involves first synthesizing the 2-methylpropan-2-ol backbone, followed by amination. The backbone can be prepared by the reaction of ethyl ethanoate with methylmagnesium bromide (a Grignard reagent):

  • Step 1: Ethyl ethanoate reacts with 2 equivalents of methylmagnesium bromide (CH3MgBr),
  • Step 2: The intermediate formed undergoes hydrolysis to yield 2-methylpropan-2-ol (tert-butanol).

This synthesis requires exactly 2 equivalents of CH3MgBr per mole of ethyl ethanoate to achieve full conversion to 2-methylpropan-2-ol.

Once the 2-methylpropan-2-ol is obtained, it can be converted into a suitable leaving group derivative (e.g., halide or sulfonate ester), which then undergoes nucleophilic substitution with ethylamine to yield this compound.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Reaction Conditions Advantages Limitations
Direct Amination of Alcohols 2-Methylpropan-1-ol or derivatives Ethylamine, acid/base catalyst Mild heating, controlled pressure Straightforward, scalable Steric hindrance, possible side reactions
Grignard Reagent Route Ethyl ethanoate, CH3MgBr Methylmagnesium bromide, water (hydrolysis) Anhydrous conditions, low temp. for Grignard High yield of backbone alcohol Requires multiple steps, sensitive reagents
Palladium-Catalyzed Amination Functionalized precursors Pd catalyst, ligands, THF solvent 0–80 °C, inert atmosphere High selectivity, mild conditions More complex setup, cost of catalyst

Research Findings and Reaction Analysis

  • The nucleophilic substitution of ethylamine on appropriate halogenated precursors proceeds via SN2 mechanisms when primary alcohol derivatives are used, yielding high purity this compound.
  • The Grignard reagent synthesis of 2-methylpropan-2-ol is well-established, requiring 2 equivalents of CH3MgBr per mole of ethyl ethanoate to ensure complete conversion, as confirmed by multiple studies.
  • Palladium-catalyzed methods, while more common in complex molecule synthesis, show promise for amino alcohols but require further optimization for industrial-scale preparation.

Notes on Purification and Characterization

  • Purification typically involves extraction, washing with aqueous solutions (e.g., NaHCO3), drying over anhydrous salts, and chromatographic techniques.
  • Characterization by NMR (1H and 13C), FTIR, and melting point determination confirms the structure and purity of the product.

This comprehensive overview of preparation methods for this compound integrates classical nucleophilic substitution, organometallic synthesis routes, and catalytic coupling strategies, providing a foundation for both laboratory-scale synthesis and industrial production. The choice of method depends on available starting materials, desired scale, and purity requirements.

Properties

IUPAC Name

1-(ethylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-4-7-5-6(2,3)8/h7-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUNFOQRHFYPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224296
Record name 2-Propanol, 1-ethylamino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73825-96-4
Record name 1-(Ethylamino)-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73825-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-ethylamino-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-ethylamino-2-methyl-
Source EPA DSSTox
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Record name 1-(ethylamino)-2-methylpropan-2-ol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(Ethylamino)-2-methylpropan-2-ol
1-(Ethylamino)-2-methylpropan-2-ol
1-(Ethylamino)-2-methylpropan-2-ol
1-(Ethylamino)-2-methylpropan-2-ol
1-(Ethylamino)-2-methylpropan-2-ol
1-(Ethylamino)-2-methylpropan-2-ol

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